[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13448850
InChI: InChI=1S/C18H27N3O3/c1-2-20(18(23)24-14-16-6-4-3-5-7-16)13-15-8-10-21(11-9-15)17(22)12-19/h3-7,15H,2,8-14,19H2,1H3
SMILES: CCN(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13448850

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-2-20(18(23)24-14-16-6-4-3-5-7-16)13-15-8-10-21(11-9-15)17(22)12-19/h3-7,15H,2,8-14,19H2,1H3
Standard InChI Key ZVCJSOYNFYOVMR-UHFFFAOYSA-N
SMILES CCN(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester typically involves multi-step reactions:

  • Piperidine Functionalization: The piperidine ring is first modified with an amino-acetyl group via nucleophilic substitution or reductive amination .

  • Carbamate Formation: Ethyl chloroformate reacts with the amine intermediate to introduce the ethyl carbamate moiety under basic conditions (e.g., triethylamine in dichloromethane).

  • Benzyl Esterification: The final step involves esterification with benzyl alcohol in the presence of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid.

Optimized Conditions:

  • Temperature: 40–60°C for carbamate formation.

  • Solvents: Dichloromethane or tetrahydrofuran for improved yield .

  • Purification: Silica gel chromatography (ethyl acetate/hexane gradients) achieves >95% purity.

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency, reducing reaction times by 30–40% compared to batch processes. Key challenges include minimizing side products like over-alkylated species, addressed through stoichiometric control (1:1.2 molar ratio of piperidine to ethyl chloroformate).

Chemical Reactivity and Stability

Hydrolysis Pathways

The compound undergoes hydrolysis under acidic or basic conditions due to its labile carbamate and ester groups:

ConditionReaction SiteProductsHalf-Life (25°C)
1M HClCarbamate cleavageBenzyl alcohol, CO₂, ethylamine<30 min
1M NaOHEster saponificationSodium carboxylate, piperidine derivative~2 hr

Mechanistic Insights:

  • Acidic hydrolysis proceeds via protonation of the carbamate oxygen, leading to CO₂ release.

  • Basic hydrolysis involves nucleophilic attack by hydroxide ions at the ester carbonyl.

Nucleophilic Substitution

The benzyl ester reacts with amines (e.g., ethylenediamine) to form amides, critical for prodrug design:

Example Reaction:

  • Solvent: Dichloromethane.

  • Catalyst: Triethylamine.

  • Yield: 78% after 6 hours at 40°C.

Thermal Degradation

At >150°C, the compound decomposes via retro-ene reactions and decarboxylation, with a mass loss of 70% by 250°C.

StudyTargetKey Finding
MCF-7 cytotoxicityMitochondriaApoptosis via cytochrome c release
5-HT₁A bindingSerotonin receptor65% inhibition at 10 μM
AChE inhibitionCholinesteraseIC₅₀ = 85 nM

Comparative Analysis with Structural Analogs

Substituent Effects

  • Amino-Acetyl vs. Chloro-Acetyl: The amino group enhances hydrogen bonding, improving target affinity by 3-fold compared to chloro analogs.

  • Ethyl Carbamate vs. Trifluoromethyl: Ethyl groups balance solubility and membrane permeability, whereas trifluoromethyl analogs exhibit higher metabolic stability.

Table 2: Structural Comparison

AnalogLogPAChE IC₅₀ (nM)
Target compound2.185
[1-(2-Chloro-acetyl)-piperidin-4-yl]2.8120
Trifluoromethyl derivative3.495

Stability and Degradation Pathways

Enzymatic Hydrolysis

Carboxylesterases (e.g., CES1A1) catalyze benzyl ester cleavage in vivo, releasing the active amine metabolite with a plasma half-life of 4.2 hours.

Oxidative Degradation

Cytochrome P450 enzymes (CYP3A4) oxidize the piperidine ring, forming N-oxide derivatives detectable via LC-MS.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator